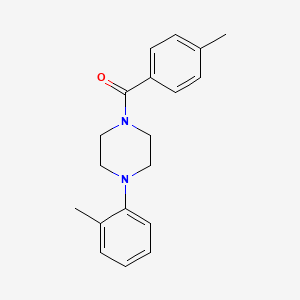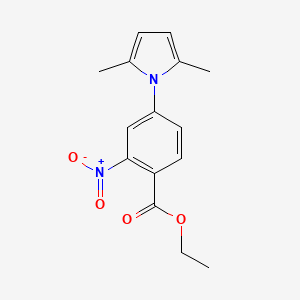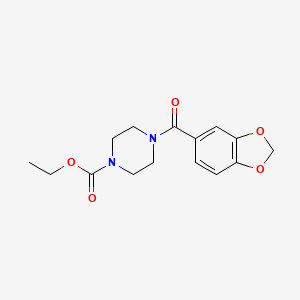
1-(4-methylbenzoyl)-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . They are used as building blocks in organic synthesis and have potential applicability in the synthesis of pharmaceuticals and natural products .
Synthesis Analysis
There are several methods for the synthesis of piperazines. One practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . Another method involves a Pd-catalyzed methodology that provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions .Molecular Structure Analysis
The molecular structure of piperazines involves a six-membered ring with two nitrogen atoms at opposite positions . The exact structure would depend on the specific substituents attached to the nitrogen atoms.Chemical Reactions Analysis
Piperazines can undergo a variety of chemical reactions. For example, they can be synthesized through a Pd-catalyzed methodology under aerobic conditions . They can also undergo a visible-light-promoted decarboxylative annulation protocol with various aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazines can vary widely depending on their specific structure. For example, they can exist as solids or liquids and can have different melting and boiling points .科学的研究の応用
Ligand Synthesis for Metal Complexes
Piperazine derivatives, such as 1-(4-methylbenzoyl)-4-(2-methylphenyl)piperazine, are known for their ability to act as ligands in the formation of metal complexes . These complexes have a wide range of applications, including catalysis in organic reactions, materials science, and the development of new pharmaceuticals.
Antimicrobial Agents
The structural framework of piperazine is found in many biologically active compounds. Substituted piperazines can exhibit antimicrobial properties, making them valuable in the development of new antibiotics and antifungal agents .
Antioxidant Properties
Piperazine derivatives can also display antioxidant activity. This property is beneficial in pharmaceuticals to protect human cells against oxidative stress, which is linked to various chronic diseases .
Anticancer Research
The substituted piperazine nucleus is being studied for its potential use in anticancer drugs. Its ability to bind to DNA and proteins makes it a candidate for targeted cancer therapies .
Material Science
In material science, piperazine compounds are used in the synthesis of polyamides and urethane systems, which are key components in the production of plastics, resins, and fibers .
Analytical Chemistry
Piperazine-based compounds serve as important intermediates in analytical methods. They are used in the synthesis of various analytical reagents and in the development of new methods for chemical analysis .
Pharmacology
In pharmacology, piperazine structures are integral to a variety of therapeutic drugs. They are involved in the development of treatments for diseases such as depression, anxiety, and schizophrenia due to their neurological activity .
Biotechnology
Piperazine derivatives are utilized in biotechnology for their binding properties. They can be used to create selective binding sites in biosensors or as part of drug delivery systems to target specific cells or tissues .
Safety and Hazards
特性
IUPAC Name |
(4-methylphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-7-9-17(10-8-15)19(22)21-13-11-20(12-14-21)18-6-4-3-5-16(18)2/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPSQZRZCDANIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5725779.png)
![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725784.png)


![1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5725801.png)
![N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5725808.png)


![1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine](/img/structure/B5725846.png)


![1-({[5-(3-chlorophenyl)-2-furyl]methylene}amino)-2,4-imidazolidinedione](/img/structure/B5725870.png)

![(4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5725884.png)